

Introduction: Understanding Propachlor and its Environmental Fate

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Compound of Interest

Compound Name: *Propachlor ESA sodium salt*

CAS No.: 947601-88-9

Cat. No.: B165033

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Propachlor is a selective herbicide, chemically identified as 2-chloro-N-isopropylacetanilide, historically used for the pre-emergence control of annual grasses and broadleaf weeds.[1] It has been applied to various crops, including corn, sorghum, and certain vegetables.[2][3] Like many chloroacetanilide herbicides, propachlor undergoes transformation in the environment, breaking down into various degradates or metabolites. One of the principal and more mobile degradation products is Propachlor ethanesulfonic acid (ESA). This metabolite is formed through microbial action in the soil, which replaces the chlorine atom of the parent propachlor molecule with an ethanesulfonic acid group. Due to its increased water solubility compared to the parent compound, Propachlor ESA has a higher potential to leach into groundwater and subsequently contaminate drinking water sources, making its monitoring and regulation a matter of public health importance.[4] This guide provides a comprehensive overview of the toxicological profile, regulatory status, and analytical methodologies for **Propachlor ESA sodium salt** in drinking water.

Toxicological Profile and Health Considerations

The health effects of propachlor and its metabolites have been evaluated by various regulatory bodies. While specific toxicological data for Propachlor ESA is less extensive than for the parent compound, the assessment of the parent herbicide informs the overall risk profile.

Propachlor (Parent Compound):

- Acute Toxicity: Propachlor exhibits low acute oral and dermal toxicity.[2][5] However, it is recognized as a severe eye irritant and a strong dermal sensitizer.[3][5]
- Chronic Toxicity and Carcinogenicity: Long-term dietary studies in rats and mice have shown effects such as increased liver, thyroid, and parathyroid weights at higher doses.[2] The U.S. Environmental Protection Agency (EPA) has classified propachlor as a probable human carcinogen based on animal studies, though this classification has been a subject of ongoing review.[1][6] The California Office of Environmental Health Hazard Assessment (OEHHA) also lists propachlor as a chemical known to the state to cause cancer.[6]
- Reproductive and Developmental Effects: Studies have suggested potential developmental toxicity at certain exposure levels, leading to its inclusion on lists of chemicals with evidence of such effects.[5]

Propachlor ESA Sodium Salt:

- Direct Toxicity Data: Specific long-term toxicity studies on Propachlor ESA are not as readily available in public literature as for the parent compound. Regulatory assessments often consider the toxicity of metabolites in conjunction with the parent active substance. The European Food Safety Authority (EFSA) and other bodies evaluate metabolites as part of the overall pesticide risk assessment.
- Hazard Classification: Aggregated GHS information from notifications to the European Chemicals Agency (ECHA) indicates that **Propachlor ESA sodium salt** is considered to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

The primary concern for Propachlor ESA in drinking water stems from its persistence and mobility in aquatic environments, leading to potential long-term, low-level exposure for the general population.

Global Regulatory Framework for Propachlor and its Metabolites

The regulation of propachlor and its degradation products in drinking water varies significantly across different jurisdictions. Many regions have moved to restrict or ban the use of the parent compound, which in turn affects the regulatory stance on its metabolites.

United States Environmental Protection Agency (U.S. EPA)

The U.S. EPA establishes regulations for contaminants in public water systems under the Safe Drinking Water Act (SDWA). For many chloroacetanilide herbicide degradates, including Propachlor ESA, the EPA has utilized the Unregulated Contaminant Monitoring Rule (UCMR) to gather data on their occurrence in the nation's drinking water supplies.[4]

- **Regulatory Status:** While there is no specific Maximum Contaminant Level (MCL) established for **Propachlor ESA sodium salt**, the EPA has developed Health Advisories (HAs) for the parent propachlor. A 1987 Health Advisory document calculated a lifetime HA for propachlor, which is a non-enforceable concentration in drinking water at which adverse non-carcinogenic health effects are not anticipated to occur over a lifetime of exposure.[8]
- **Monitoring:** EPA Method 535 was developed specifically for the monitoring of herbicide degradates, including Propachlor ESA, in drinking water under programs like the UCMR.[4] This indicates the agency's recognition of these compounds as contaminants of potential concern.

European Union

The European Union has adopted a stringent approach to pesticide regulation. The placing of plant protection products on the market is governed by Regulation (EC) No 1107/2009.

- **Non-Inclusion of Propachlor:** In 2008, the European Commission decided not to include propachlor in Annex I to Council Directive 91/414/EEC, the predecessor to the current regulation.[9] This decision effectively led to the withdrawal of authorizations for plant protection products containing propachlor across the EU.
- **General MRLs:** For pesticides not specifically mentioned or no longer approved, a general default Maximum Residue Level (MRL) of 0.01 mg/kg (equivalent to 10 µg/L in water) often applies to food and feed under Regulation (EC) No 396/2005.[10] The EU Drinking Water Directive sets a general parametric value of 0.1 µg/L for any individual pesticide and 0.5 µg/L for the total of all pesticides detected in drinking water.

World Health Organization (WHO)

The WHO develops international guidelines for drinking-water quality (GDWQ) that are used as a basis for regulation and standard-setting worldwide.[11][12]

- **Guideline Status:** As of the latest comprehensive reviews, the WHO has not established a specific guideline value for **Propachlor ESA sodium salt** in drinking water. Guideline development prioritizes substances based on the prevalence of occurrence and the extent of toxicological data.[13] The WHO's approach for pesticides involves deriving an Acceptable Daily Intake (ADI) from toxicological studies and then calculating a guideline value, allocating a certain percentage of the ADI to drinking water consumption.[12]

Other Jurisdictions

- **Australia:** The Australian Drinking Water Guidelines have a health-based guideline value for the parent propachlor, stating that its concentration should not exceed 0.07 mg/L (70 µg/L). [2] This value was derived from the no-observed-effect level (NOEL) in long-term animal studies.[2]

Summary of Regulatory Levels

Regulatory Body	Substance	Type of Limit	Value	Status
U.S. EPA	Propachlor	Lifetime Health Advisory (1987)	460 µg/L	Non-enforceable guidance[8]
European Union	Propachlor	Active Substance Approval	Not Approved	Use withdrawn[9]
European Union	Individual Pesticides	Parametric Value (Drinking Water)	0.1 µg/L	Enforceable
Australia	Propachlor	Health-Based Guideline Value	70 µg/L	Guideline[2]
WHO	Propachlor / Propachlor ESA	Guideline Value	Not Established	-

Analytical Methodology for Propachlor ESA Sodium Salt

The accurate quantification of polar pesticide metabolites like Propachlor ESA in water requires sensitive and specific analytical methods. The standard approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). U.S. EPA Method 535 is a key reference method for this analysis.[4]

Core Principles of Analysis

The analytical workflow is designed to isolate the target analyte from the complex water matrix, concentrate it, and then detect and quantify it with high specificity.

Caption: Workflow for Propachlor ESA analysis in drinking water.

Detailed Experimental Protocol (Based on EPA Method 535 Principles)

1. Sample Collection and Preservation:

- Collect a 250-500 mL water sample in a clean glass container.
- Preserve the sample to inhibit microbial degradation of the analyte. For chloroacetanilide metabolites, this often involves the addition of ammonium chloride.[4]
- Store samples at or below 6 °C and protect from light until extraction.

2. Solid-Phase Extraction (SPE):

- **Cartridge Conditioning:** Use a carbon-based or polymeric SPE cartridge. Condition the cartridge by passing methanol followed by reagent water to activate the sorbent material.[4]
- **Sample Loading:** Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min). The Propachlor ESA analyte will be retained on the sorbent.[4]

- **Washing:** Wash the cartridge with reagent water to remove any unretained, interfering matrix components.
- **Elution:** Elute the trapped Propachlor ESA from the cartridge using a small volume of an appropriate organic solvent, such as methanol containing a buffer like ammonium acetate.[4]

3. Concentration and Reconstitution:

- **Evaporation:** Concentrate the eluate to near dryness using a gentle stream of nitrogen in a heated water bath or block (e.g., 60-70 °C).[4] This step is critical for achieving low detection limits.
- **Reconstitution:** Reconstitute the dried residue in a precise volume (e.g., 1 mL) of the initial mobile phase used for the LC separation (e.g., 5 mM ammonium acetate in water).[4]
- **Internal Standard:** Add an appropriate internal standard (e.g., Butachlor ESA) to the final extract to correct for variations in instrument response.[4]

4. LC-MS/MS Analysis:

- **Chromatographic Separation:** Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reverse-phase column. Use a gradient elution program with a mobile phase consisting of buffered water (e.g., with ammonium acetate) and an organic solvent like methanol or acetonitrile to separate Propachlor ESA from other components in the extract.
- **Ionization:** The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for sulfonated compounds like Propachlor ESA.
- **Detection and Quantification:** The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for Propachlor ESA (e.g., m/z 256) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 80) is monitored in the third quadrupole.[14] This highly specific transition provides excellent selectivity and sensitivity for quantification. A calibration curve is generated using standards of known concentration to quantify the analyte in the sample.

Risk Management and Future Perspectives

The management of Propachlor ESA in drinking water is primarily achieved through the control of the parent herbicide at its source. The non-approval of propachlor in major agricultural regions like the European Union is the most effective risk management strategy, as it eliminates new inputs into the environment.[9] For regions where historical use has led to groundwater contamination, management relies on:

- **Monitoring:** Regular monitoring of vulnerable water sources using sensitive analytical methods like EPA 535.
- **Water Treatment:** While standard water treatment may have limited effectiveness, advanced processes such as granular activated carbon (GAC) filtration or advanced oxidation processes can be effective in removing such organic micropollutants.[2]
- **Regulatory Evolution:** As toxicological databases for pesticide metabolites expand and analytical methods become more sensitive, regulatory bodies may establish specific health-based guidelines or enforceable standards for compounds like Propachlor ESA. The ongoing review of drinking water standards by agencies like the U.S. EPA may lead to the inclusion of a wider range of pesticide degradates in future regulations.[15]

The case of Propachlor ESA highlights a broader challenge in drinking water quality management: addressing the impact of persistent and mobile pesticide metabolites. Future efforts will require a continued focus on integrated pest management to reduce pesticide reliance, coupled with advanced monitoring and treatment technologies to ensure the safety of drinking water supplies.

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